3,4-Dichloro-2-fluoroaniline
Overview
Description
3,4-Dichloro-2-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dichloro-2-fluoroaniline typically involves multiple steps, starting from readily available raw materials. One common method involves the following steps :
Nitration: The starting material, 1,2,3-trichlorobenzene, undergoes nitration to form 2,3,4-trichloronitrobenzene.
Ammonolysis: The nitro group is then reduced to an amino group, resulting in 2,3,4-trichloroaniline.
Diazotization: The amino group is diazotized to form a diazonium salt.
Fluorination: The diazonium salt undergoes fluorination to introduce the fluorine atom, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield, reducing costs, and ensuring environmental safety. The use of catalysts and controlled reaction conditions are common practices to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
3,4-Dichloro-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research studies have explored its potential as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary, but studies often focus on its potential to inhibit or activate specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroaniline: Similar in structure but with two fluorine atoms instead of chlorine and fluorine.
2,4-Difluoroaniline: Another fluorinated aniline derivative with different substitution patterns.
4-Fluoroaniline: Contains a single fluorine atom on the benzene ring.
Uniqueness
3,4-Dichloro-2-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties.
Properties
IUPAC Name |
3,4-dichloro-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBUEKFZSYXBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382225 | |
Record name | 3,4-dichloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-39-6 | |
Record name | 3,4-Dichloro-2-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886762-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-dichloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichloro-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-dichloro-2-fluoroaniline in the synthesis of d3-poziotinib hydrochloride?
A: this compound is a crucial intermediate in the synthesis of d3-poziotinib hydrochloride. [] The published research outlines a seven-step synthetic route where this compound reacts with a d3-methylated quinazoline derivative (d3-4-chloro-7-methoxyquinazolin-6-yl pivalate) to form the core structure of d3-poziotinib. This reaction specifically forms the amine bond connecting the quinazoline and aniline moieties, which is essential for the final molecule's activity.
Q2: Are there any alternative synthetic routes for d3-poziotinib hydrochloride that utilize different starting materials or avoid the use of this compound?
A: The provided research focuses solely on one specific synthetic route for d3-poziotinib hydrochloride. [] Further research would be required to explore alternative synthetic pathways that utilize different starting materials or bypass the need for this compound. Exploring alternative routes could be beneficial for identifying more efficient or cost-effective synthesis methods.
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